YM 511
Overview
Description
YM-511 is a highly specific non-steroidal aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibitors like YM-511 are crucial in reducing estrogen levels in the body. This compound is particularly potent, with IC50 values of 0.4 and 0.12 nanomolar in rat ovary and human placenta cells, respectively . YM-511 is used primarily in research settings to study estrogen-dependent processes and diseases, such as breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-511 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4-bromobenzylamine, which is then reacted with 4-cyanobenzaldehyde to form an intermediate compound. This intermediate undergoes cyclization with 1,2,4-triazole to yield YM-511 .
Industrial Production Methods
While specific industrial production methods for YM-511 are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
YM-511 primarily undergoes substitution reactions due to the presence of reactive functional groups such as bromine and cyano groups . It can also participate in cyclization reactions, as seen in its synthesis .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Cyclization Reactions: Conditions often involve the use of catalysts and solvents like dimethyl sulfoxide (DMSO) and ethanol
Major Products
The major product of reactions involving YM-511 is typically the desired substituted or cyclized compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
YM-511 is extensively used in scientific research due to its potent inhibitory effects on aromatase. Some key applications include:
Chemistry: Studying the inhibition of aromatase and its effects on steroid hormone synthesis.
Biology: Investigating the role of estrogen in various biological processes and diseases.
Medicine: Researching potential treatments for estrogen-dependent cancers, such as breast cancer.
Industry: Developing new aromatase inhibitors for pharmaceutical applications.
Mechanism of Action
YM-511 exerts its effects by competitively inhibiting the activity of aromatase. This enzyme is responsible for the conversion of androgens to estrogens, and by inhibiting it, YM-511 effectively reduces estrogen levels in the body . The compound binds to the active site of aromatase, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
YM-511 is unique among aromatase inhibitors due to its high specificity and potency. Similar compounds include:
Fadrozole: Another non-steroidal aromatase inhibitor with similar applications.
Letrozole: A widely used aromatase inhibitor in the treatment of breast cancer.
Anastrozole: Another potent aromatase inhibitor used in clinical settings.
YM-511 stands out due to its minimal effects on the synthesis of other steroid hormones, making it a valuable tool in research settings .
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPPBTSXFROGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164121 | |
Record name | YM511 (pharmaceutical) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148869-05-0 | |
Record name | YM511 (pharmaceutical) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM511 (pharmaceutical) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-511 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.